molecular formula C16H12N4O2S B2655658 N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1206995-58-5

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide

Cat. No.: B2655658
CAS No.: 1206995-58-5
M. Wt: 324.36
InChI Key: DTUFRYOFRUSEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide is a synthetic hybrid molecule designed for advanced pharmacological and biochemical research. It incorporates a 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold, a privileged structure known for its distinct electronic properties and potential to interact with various biological targets . This core is fused with a quinoxaline-2-carboxamide moiety, a heterocycle widely recognized for its broad spectrum of bioactive properties, including serving as a key fragment in potent small-molecule inhibitors of enzymes like Apoptosis Signal-Regulated Kinase 1 (ASK1) . The strategic combination of these two pharmacophores creates a complex chemical tool for investigating new therapeutic pathways. The compound's primary research value lies in its potential as a protein kinase inhibitor. The structural features of the quinoxaline carboxamide group are frequently employed in the development of inhibitors for kinase targets such as ASK1 (MAP3K5), which is a critical regulator in pathways associated with apoptosis, inflammation, and fibrosis . Furthermore, related benzothiazole and quinoxaline derivatives have demonstrated significant activity against other enzymes, including potent inhibition of Protoporphyrinogen Oxidase (PPO), a key target in herbicide development, highlighting the versatility of this chemical class in enzyme interruption studies . Researchers can utilize this compound to probe disease mechanisms related to oxidative stress and cellular signaling, particularly in fields like oncology, immunology, and metabolic disease research. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-13-7-3-6-11-14(13)23-16(19-11)20-15(22)12-8-17-9-4-1-2-5-10(9)18-12/h1-2,4-5,8H,3,6-7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUFRYOFRUSEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The quinoxaline moiety is then introduced through a condensation reaction with an appropriate diamine and a diketone. The final step involves the coupling of the benzothiazole and quinoxaline units under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Case Studies

  • In vitro Studies : Research has demonstrated that quinoxaline derivatives exhibit significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and HepG2 (liver hepatocellular carcinoma). For instance, compounds related to this class were shown to inhibit cell growth with IC50 values in the micromolar range .
  • Combination Therapy : The compound has been evaluated in combination with other chemotherapeutic agents to enhance efficacy. Studies suggest that it may synergize with existing drugs to overcome resistance mechanisms in cancer cells .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
N-(7-oxo...)MCF-78.5ATP Inhibition
N-(7-oxo...)HCT1167.8Apoptosis Induction
N-(7-oxo...)HepG212.0Cell Cycle Arrest

Broad-Spectrum Efficacy

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide has shown promising results against various bacterial strains and fungi. Its structure allows it to penetrate microbial membranes effectively.

Case Studies

  • Antitubercular Activity : Compounds within this class have been tested against Mycobacterium tuberculosis and have demonstrated significant inhibitory effects on both drug-sensitive and multidrug-resistant strains .
  • Antifungal Properties : Studies indicate that certain derivatives exhibit antifungal activity against Candida species and Aspergillus species.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameMicroorganism TestedMIC (µg/mL)Type
N-(7-oxo...)M. tuberculosis0.5Bactericidal
N-(7-oxo...)C. albicans16Fungicidal

Potential Neuroprotective Effects

Recent studies suggest that quinoxaline derivatives may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Animal Models : In vivo studies have indicated that these compounds can reduce oxidative stress and inflammation in models of Alzheimer's disease .
  • Behavioral Assessments : Behavioral tests in rodent models have shown improvements in memory and cognitive function following treatment with quinoxaline derivatives.

Table 3: Neuropharmacological Effects of Quinoxaline Derivatives

Compound NameModel UsedObserved Effect
N-(7-oxo...)Alzheimer's ModelReduced Memory Loss
N-(7-oxo...)Parkinson's ModelImproved Motor Function

Mechanism of Action

The mechanism of action of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in the aromatic/heterocyclic substituents and substitutions on the benzothiazolyl ring. Below is a comparative analysis based on available

Key Structural Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide (Target Compound) Quinoxaline 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl C₁₆H₁₁N₃O₂S 321.35
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide Quinoline 5,5-dimethyl-7-oxo-benzothiazolyl; thiophene-2-yl substituent C₂₃H₁₉N₃O₂S₂ 449.55
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Thiophene 5,5-dimethyl-7-oxo-benzothiazolyl C₁₄H₁₄N₂O₂S₂ 306.40
Notes:
  • Quinoxaline vs. Quinoline/Thiophene: The target compound’s quinoxaline core (two nitrogen atoms) may confer distinct electronic properties compared to quinoline (one nitrogen) or thiophene (sulfur-containing), influencing solubility, metabolic stability, and target selectivity.

Pharmacological and Physicochemical Comparisons

  • Solubility: The thiophene-containing analog (logP ~2.8) is likely more lipophilic than the quinoxaline derivative due to reduced heteroatom density.
  • Bioactivity: Quinoline-thiophene hybrids (e.g., ) are reported in screening libraries for kinase inhibition, suggesting the target compound’s quinoxaline analog may share similar applications .
  • Synthetic Accessibility : The dimethyl-substituted benzothiazolyl moiety in requires additional synthetic steps compared to the simpler 7-oxo-benzothiazolyl group in the target compound.

Research Findings and Gaps

  • Experimental Data Limitations: No peer-reviewed studies on the target compound’s bioactivity or pharmacokinetics were identified in the provided evidence.
  • Structural Optimization : The dimethyl substitution in improves metabolic stability but may reduce aqueous solubility—a trade-off requiring further investigation for the target compound.

Biological Activity

N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound's chemical formula is C24H26N6O4S5C_{24}H_{26}N_{6}O_{4}S_{5} with a molecular weight of 622.81 g/mol. It features a benzothiazole moiety fused with a quinoxaline structure, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit considerable antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes in pathogenic organisms, leading to increased oxidative stress and cell death.
  • In Vitro Studies : Compounds similar to N-(7-oxo...) have shown effective inhibition against various bacteria and fungi. A study demonstrated that certain derivatives had IC50 values lower than standard antibiotics like metronidazole .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed significant antiproliferative effects. The most active compounds exhibited IC50 values as low as 1.9 µg/mL .
  • Mechanisms : The anticancer activity is attributed to the induction of apoptosis and inhibition of key survival pathways involving proteins like HIF1α and BCL2 .

Case Study 1: Antiamoebic Activity

A study evaluated the effects of quinoxaline derivatives on Entamoeba histolytica, the causative agent of amoebiasis. The derivatives were found to inhibit thioredoxin reductase (EhTrxR), leading to increased oxidative stress in the pathogen. This mechanism suggests a promising therapeutic alternative to traditional treatments .

Case Study 2: Antimycobacterial Activity

Another investigation focused on the activity against Mycobacterium tuberculosis. Certain derivatives demonstrated high selectivity and efficacy against multidrug-resistant strains. This highlights the potential of quinoxaline compounds in treating resistant infections .

Research Findings Summary

Activity Type IC50 Values Target Organisms/Cells Mechanism
Antimicrobial< 4.5 µMVarious bacteria and fungiEnzyme inhibition leading to oxidative stress
Anticancer1.9 - 3.23 µg/mLMCF-7, HCT-116Induction of apoptosis
Antiamoebic0.331 - 3.56 µMEntamoeba histolyticaInhibition of EhTrxR
AntimycobacterialHigh selectivityMycobacterium tuberculosisGrowth inhibition

Q & A

Q. What are the optimal synthetic routes for N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with functionalized tetrahydrobenzothiazole precursors. Key steps include:
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Cyclization : Acid- or base-catalyzed ring closure to form the tetrahydrobenzothiazole core .
  • Purification : Employ flash chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR analysis .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For example, the quinoxaline carbonyl (C=O) appears at ~168 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • Elemental Analysis : Combustion analysis for C, H, N, S within ±0.4% of theoretical values .

Q. What stability considerations are critical for handling this compound in biological assays?

  • Methodological Answer : Stability under varying conditions is assessed via:
  • pH stability : Incubate in buffers (pH 3–10) at 37°C for 24h; monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (300–800 nm) and quantify decomposition products .
  • Thermal stability : TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C for intact structure) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

  • Methodological Answer : Using SHELXL (via Olex2 interface):
  • Disorder modeling : Split positions for flexible groups (e.g., tetrahydrobenzothiazole ring) with constrained occupancy .
  • Twinning detection : Hooft/Y parameter analysis; refine with TWIN/BASF commands .
  • Validation : Rint_{int} < 0.05 and GooF ~1.0 ensure reliability .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC50_{50}50​ data?

  • Methodological Answer : Discrepancies often arise from solvation/entropy effects. Mitigate via:
  • Enhanced sampling : Run molecular dynamics (MD) simulations (AMBER/CHARMM) >100 ns to capture conformational flexibility .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for ligand-receptor complexes (e.g., using Schrodinger Suite) .
  • Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}, koff_{off}) and correlate with MD trajectories .

Q. How do substituents on the quinoxaline ring modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Electron-withdrawing groups : Introduce nitro or chloro substituents at C3/C6 to enhance target affinity (e.g., IC50_{50} reduction from 10 µM to 2 µM) .
  • Steric effects : Compare para- vs. ortho-substituted analogs via 3D-QSAR (CoMFA/CoMSIA) .
  • Metabolic stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .

Q. What mechanistic insights explain its dual inhibition of kinase X and protease Y?

  • Methodological Answer : Hypothesize via:
  • Competitive binding assays : Use 31P^{31}P-NMR to monitor ATP/peptide substrate displacement .
  • Mutagenesis studies : Identify critical residues (e.g., kinase X Lys123A mutation reduces inhibition by 90%) .
  • Docking overlays : Align compound poses in kinase X (PDB: 2JAK) and protease Y (PDB: 3QZZ) active sites to identify shared interaction motifs (e.g., hydrogen bonds with catalytic aspartate) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50​ values across cell lines?

  • Methodological Answer : Potential factors and solutions:
  • Cell viability protocols : Standardize MTT vs. ATP-based assays; confirm via dual-readout .
  • Microenvironment variability : Use hypoxia chambers (1% O2_2) to mimic in vivo conditions .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify confounding targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.